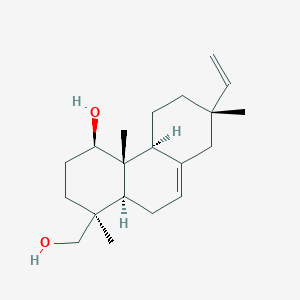

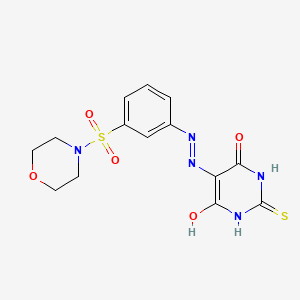

![molecular formula C7H12S2 B2667408 8-硫代双环[3.2.1]辛烷-3-硫醇 CAS No. 1999217-04-7](/img/structure/B2667408.png)

8-硫代双环[3.2.1]辛烷-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Thiabicyclo[3.2.1]octane-3-thiol is a chemical compound with the CAS Number: 1999217-04-7 . It has a molecular weight of 160.3 . The IUPAC name for this compound is (1R,5S)-8-thiabicyclo[3.2.1]octane-3-thiol .

Synthesis Analysis

The synthesis of 8-thiabicyclo[3.2.1]octanes has been associated with the search for medications for cocaine abuse . The compounds have been prepared as 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues of cocaine . These compounds have been reported to provide potent and selective inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT) .Molecular Structure Analysis

The InChI code for 8-Thiabicyclo[3.2.1]octane-3-thiol is 1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Thiabicyclo[3.2.1]octane-3-thiol include a molecular weight of 160.3 .科学研究应用

Dopamine and Serotonin Transporters Binding

The compound has been studied for its binding affinity for the dopamine and serotonin transporters . This research is significant because it helps understand the molecular mechanisms of drugs that affect these transporters. The study found that a series of cocaine analogs, 3b-aryltropanes with 2b-diarylmethoxy substituents, selectively bind to the dopamine transporter (DAT) with nanomolar affinities .

Locomotor Effects in Mice

The compound has been compared to cocaine with respect to locomotor effects in mice . Despite nanomolar DAT affinity, only the 2b-Ph 2 COCH 2-3b-4-Cl-Ph analog fully substituted for cocaine-like discriminative effects .

Cocaine-like Efficacy

The 2b- (4-ClPh)PhCOCH 2-3b-4-Cl-Ph analog of the compound had cocaine-like efficacy . None of the 2a-substituted compounds produced either of these cocaine-like effects .

Effects on DAT Conformation

The compound’s effects on DAT conformation were probed using a cysteine-accessibility assay . All of the 2b-and 2a-substituted compounds tested altered cysteine accessibility of DAT in a manner similar to cocaine .

Molecular Dynamics of Inhibitor-DAT Complexes

The compound has been used in molecular dynamics of in silico inhibitor-DAT complexes . The 2-substituted compounds reach equilibrium in the binding pocket in a cocaine-like fashion .

Synthesis of Sulfur Analogues of Tropans

The compound has been used in the enantioselective deprotonation to prepare 2-substituted-8-thiabicyclo[3.2.1]octane-3-ones as an entry to sulfur analogues of tropanes .

作用机制

属性

IUPAC Name |

8-thiabicyclo[3.2.1]octane-3-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMMQRNGOCARPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1S2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Thiabicyclo[3.2.1]octane-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)

![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)

![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2667347.png)

![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)